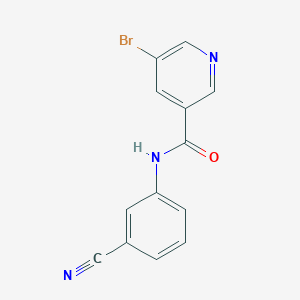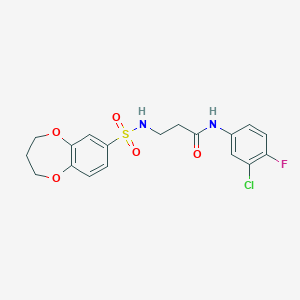
5-Bromo-N-(3-cyanophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound has gained significant interest in scientific research due to its potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide activity. 5-Bromo-N-(3-cyanophenyl)nicotinamide plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage. This accumulation of DNA damage eventually triggers cell death in cancer cells.
Biochemical and Physiological Effects
The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide by 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-N-(3-cyanophenyl)nicotinamide in lab experiments include its potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitory activity, which makes it a potential candidate for cancer therapy. The limitations of using the compound include its low solubility in water, which can make it difficult to work with in experiments.
Orientations Futures
There are several future directions for research on 5-Bromo-N-(3-cyanophenyl)nicotinamide. These include:
1. Testing the compound in preclinical models of cancer to evaluate its efficacy and safety.
2. Investigating the potential of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Evaluating the potential of the compound in other diseases, such as neurodegenerative disorders.
5. Investigating the mechanism of action of the compound in more detail to identify potential new targets for cancer therapy.
Conclusion
5-Bromo-N-(3-cyanophenyl)nicotinamide is a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor that has gained significant interest in scientific research due to its potential applications in cancer therapy. The compound has shown promising results in preclinical models of cancer and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to evaluate the safety and efficacy of the compound in clinical trials and to identify new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the reaction of 3-cyanophenylboronic acid with 5-bromo-2-chloronicotinoyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
The 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA1/2 mutations. The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. 5-Bromo-N-(3-cyanophenyl)nicotinamide has been shown to be a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPARUVZDFXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-cyanophenyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)

![2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7681189.png)